molecular formula C14H15NO B1268156 2-(Biphenyl-2-yloxy)ethanamine CAS No. 23314-13-8

2-(Biphenyl-2-yloxy)ethanamine

Cat. No. B1268156
CAS RN: 23314-13-8
M. Wt: 213.27 g/mol
InChI Key: HQNCHQRPPCLSCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Biphenyl-2-yloxy)ethanamine involves multiple steps, including Knoevenagel-Doebner condensation, amination, and reduction reactions. For example, the synthesis of 2-(thiophen-2-yl)ethanamine, an analogous compound, demonstrates the complex synthetic routes employed to obtain these chemicals. This synthesis involves condensation of thiophen-2-carbaldehyde with malonic acid, followed by amination and reduction processes, highlighting the intricate methodologies used in synthesizing biphenyl-ether-amines (Wei Yun-yang, 2007).

Molecular Structure Analysis

Crystallographic analysis plays a crucial role in the identification and characterization of the molecular structures of biphenyl-ether-amines. Studies such as the identification of by-products in Ullman's reaction toward biphenyls reveal the importance of crystallographic techniques in understanding the molecular arrangement and interactions within these compounds, providing insights into their chemical behavior and potential applications (Verónica E. Manzano, R. Baggio, & F. D. Cukiernik, 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is influenced by their structural elements, such as the ether and amine functionalities. These groups play a significant role in the compound's reactions, including etherification, condensation, and hydrazinolysis. Such reactions are pivotal in synthesizing key intermediates for pharmaceutical applications, demonstrating the compound's versatility in chemical synthesis (Xiaoxia Luo, Guohua Chen, Huibin Zhang, & Wen-long Huang, 2008).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various domains. The identification and characterization of unexpected by-products in chemical reactions, for instance, rely heavily on understanding these physical properties, as seen in studies involving the Ullmann reaction (Verónica E. Manzano, R. Baggio, & F. D. Cukiernik, 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with other chemical entities, are foundational to their utility in creating novel materials and compounds. The synthesis routes and reactions they undergo, such as those involved in creating Silodosin's key intermediate, underscore their chemical versatility and potential for innovation in various chemical sectors (Xiaoxia Luo, Guohua Chen, Huibin Zhang, & Wen-long Huang, 2008).

Scientific Research Applications

  • Synthetic Routes and Intermediate Applications :

    • A novel synthetic route for a related compound, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, used as a key intermediate in the synthesis of Silodosin, a medication for benign prostatic hyperplasia, has been developed. This process involves several chemical reactions, highlighting its utility in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
  • DNA Binding and Cytotoxicity Studies :

    • Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, have shown promising DNA binding properties and cytotoxicity against cancer cell lines. Such studies are crucial for developing new therapeutic agents (Kumar et al., 2012).
  • Neurochemical Pharmacology :

    • Research on psychoactive substituted N-benzylphenethylamines, including variants of ethanamine compounds, has contributed to understanding their pharmacology, particularly their effects on serotonin receptors. This is relevant for exploring potential therapeutic applications and understanding substance abuse (Eshleman et al., 2018).
  • Metabolism and Toxicology Studies :

    • Studies on the metabolism of similar compounds, such as NBOMe derivatives, by cytochrome P450 enzymes, are essential for understanding their pharmacokinetics and potential toxicological implications (Nielsen et al., 2017).
  • Chemical Analysis and Detection Techniques :

    • Development of high-performance liquid chromatography tandem mass spectrometry methods for detecting and quantifying specific ethanamine derivatives in clinical settings demonstrates the importance of analytical chemistry in monitoring and managing substance exposure (Poklis et al., 2013).

Safety and Hazards

The safety data sheet for “2-(Biphenyl-2-yloxy)ethanamine” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(2-phenylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCHQRPPCLSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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